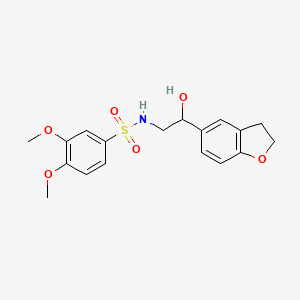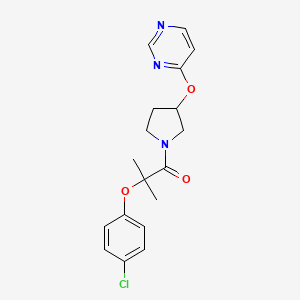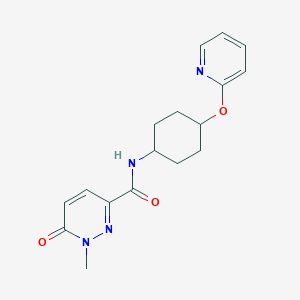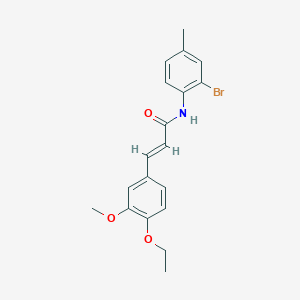
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3,4-dimethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3,4-dimethoxybenzenesulfonamide” is a complex organic compound. It contains a 2,3-dihydrobenzofuran moiety, which is a type of oxygen-containing heterocycle . It also has a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by techniques such as NMR, MS, FT-IR, and X-ray single crystal diffraction methods . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Scientific Research Applications
Photodynamic Therapy Applications
A study by Pişkin et al. (2020) highlighted the synthesis and characterization of a zinc phthalocyanine substituted with benzenesulfonamide derivative groups, showcasing its significant potential as a Type II photosensitizer for cancer treatment in photodynamic therapy. The compound demonstrated excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for effective cancer treatment mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Enzymatic Inhibition and Anticancer Activity
Several studies have explored the biochemical applications of benzenesulfonamide derivatives, particularly in enzymatic inhibition and potential anticancer properties. For instance, Gul et al. (2016) synthesized benzenesulfonamides showing strong inhibition against human carbonic anhydrase isoforms, a property crucial for further anti-tumor activity studies (Gul et al., 2016). Additionally, González-Álvarez et al. (2013) investigated mixed-ligand copper(II)-sulfonamide complexes, revealing their DNA binding, cleavage, genotoxicity, and anticancer activities, underscoring the importance of the sulfonamide derivative in these biological processes (González-Álvarez et al., 2013).
Antimicrobial Activity
Abbasi et al. (2016) focused on the anti-bacterial potential of N-substituted sulfonamides bearing a benzodioxane moiety. Their research indicated potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains, showcasing the diverse applications of these compounds in addressing bacterial infections (Abbasi et al., 2016).
Development of Novel Pharmaceutical Agents
Research by Hashimoto et al. (2002) led to the identification of a highly selective and orally active COX-2 inhibitor, demonstrating the compound's significance in the treatment of rheumatoid arthritis, osteoarthritis, and acute pain. This study exemplifies the role of benzenesulfonamide derivatives in developing new therapeutic agents (Hashimoto, Imamura, Haruta, & Wakitani, 2002).
properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3,4-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6S/c1-23-17-6-4-14(10-18(17)24-2)26(21,22)19-11-15(20)12-3-5-16-13(9-12)7-8-25-16/h3-6,9-10,15,19-20H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTZSTLKGVXWPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCC3)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-3-octyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2941563.png)
![2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2941564.png)

![N-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide](/img/structure/B2941567.png)
![(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2941569.png)

![4-[(2-Aminopyridin-3-yl)carbonyl]-1-(2-phenylethyl)piperazine-2,6-dione](/img/structure/B2941572.png)


![N-(2-ethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2941577.png)
![1-(4-chlorophenyl)-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2941578.png)
![6-(4-Ethoxyphenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2941580.png)
![(4-Hydroxyphenyl)[(2,3,4-trichlorophenyl)sulfonyl]amine](/img/structure/B2941581.png)